3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Overview
Description
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design .
Mechanism of Action
Target of Action
1h-pyrazolo[3,4-b]pyridines, the class of compounds it belongs to, have been found to have a wide range of biological activities and could potentially target a variety of proteins or enzymes in the body .
Mode of Action
Without specific information on “3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine”, it’s difficult to describe its exact mode of action. Generally, these compounds might interact with their targets by forming bonds and changing the conformation or activity of the target, leading to a biological response .
Biochemical Pathways
1h-pyrazolo[3,4-b]pyridines could potentially affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The effects would depend on the specific targets and pathways it affects .
Biochemical Analysis
Biochemical Properties
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation status of key signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular functions . Additionally, it may also interact with other proteins, altering their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects are often observed, where a minimal effective dose is required to achieve the desired biological activity. Toxicity studies have shown that high doses can lead to adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method starts with the reaction of 3-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1H-pyrazolo[3,4-B]pyridine: Shares the same core structure but lacks the methoxy group.
2H-pyrazolo[3,4-B]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-C]pyridine: A similar compound with a different ring fusion pattern.
Uniqueness: 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug design and other scientific research applications .
Properties
IUPAC Name |
3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIQPCQVPGBPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657921 | |
Record name | 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186609-65-3 | |
Record name | 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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